Bicyclo[2.2.1]heptane-2-thiol
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Overview
Description
Bicyclo[2.2.1]heptane-2-thiol, also known as norbornane-2-thiol, is a sulfur-containing organic compound with a bicyclic structure. This compound is characterized by its unique three-dimensional framework, which consists of a seven-membered ring system with a thiol group attached to the second carbon atom. The bicyclic structure imparts significant ring strain, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptane-2-thiol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with sulfur-containing dienophiles under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of precursor compounds. The process may include the use of specific catalysts and reaction conditions to ensure high yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptane-2-thiol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-2-thiol involves its ability to interact with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: Contains a carboxyl group, making it more acidic.
Bicyclo[2.2.1]heptane-2-amine: Features an amine group, which imparts different reactivity and applications
Uniqueness
Bicyclo[2.2.1]heptane-2-thiol is unique due to its sulfur-containing thiol group, which provides distinct reactivity compared to its oxygen or nitrogen analogs. This uniqueness makes it valuable in studying sulfur chemistry and developing sulfur-based compounds .
Biological Activity
Bicyclo[2.2.1]heptane-2-thiol is a bicyclic compound that has garnered attention in scientific research due to its unique structural properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a thiol functional group (-SH) attached to the bicyclic heptane structure. This configuration enhances its reactivity and interaction with biological systems, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Activity : The thiol group can act as a nucleophile, participating in various biochemical reactions, including disulfide bond formation and thiol-disulfide exchange reactions.
- Antioxidant Properties : Thiols are known for their ability to scavenge free radicals, providing protective effects against oxidative stress in cells.
- Enzyme Modulation : this compound may influence enzyme activity by modifying active sites through thiolation or by acting as a substrate.
Anticancer Activity
Recent studies have indicated that bicyclo[2.2.1]heptane derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have shown effectiveness against various cancer cell lines by inhibiting cell migration and proliferation.
- Case Study : In vitro assays demonstrated that certain bicyclo[2.2.1]heptane derivatives inhibited the migration of pancreatic cancer cells (CFPAC1) by approximately 20% after 48 hours of treatment, suggesting potential use in cancer therapies aimed at metastasis prevention .
Neuropharmacological Effects
Bicyclo[2.2.1]heptane derivatives have been explored for their effects on ion channels, particularly KCNQ channels, which are critical in neuronal excitability.
- Research Findings : A study reported that N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides selectively activate KCNQ2 and KCNQ4 channels with EC50 values of 230 nM and 510 nM respectively, indicating their potential as therapeutic agents in treating neurological disorders .
Stability and Metabolism
The stability of this compound in biological systems is crucial for its therapeutic application:
- In Vitro Stability : Studies have shown that certain derivatives maintain high stability in simulated gastric fluid and plasma, which is essential for oral bioavailability .
- Metabolic Profiling : Metabolism studies indicate that while some compounds degrade in liver microsomes, they exhibit favorable pharmacokinetic profiles in systemic circulation .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Biological Activity | Stability Profile |
---|---|---|
This compound | Anticancer, neuropharmacological | High stability in plasma |
Norbornene | Higher reactivity due to double bonds | Variable stability |
Norbornadiene | Increased reactivity | Less stable than thiol derivatives |
Properties
Molecular Formula |
C7H12S |
---|---|
Molecular Weight |
128.24 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H12S/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2 |
InChI Key |
IOPZYMJYUACERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2S |
Origin of Product |
United States |
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